molecular formula C7H13NO4 B14177492 4-Hydroxy-4-(nitromethyl)hexan-3-one CAS No. 920269-17-6

4-Hydroxy-4-(nitromethyl)hexan-3-one

Katalognummer: B14177492
CAS-Nummer: 920269-17-6
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: FWPGLLKMYPLYAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4-(nitromethyl)hexan-3-one is an organic compound with the molecular formula C7H13NO4 It is a derivative of hexanone, featuring both a hydroxy group and a nitromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(nitromethyl)hexan-3-one typically involves the nitration of 4-hydroxyhexan-3-one. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitromethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-(nitromethyl)hexan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of 4-oxo-4-(nitromethyl)hexan-3-one

    Reduction: Formation of 4-hydroxy-4-(aminomethyl)hexan-3-one

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-(nitromethyl)hexan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-(nitromethyl)hexan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitromethyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxyhexan-3-one: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.

    4-Hydroxy-4-(aminomethyl)hexan-3-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

4-Hydroxy-4-(nitromethyl)hexan-3-one is unique due to the presence of both a hydroxy group and a nitromethyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Eigenschaften

CAS-Nummer

920269-17-6

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

4-hydroxy-4-(nitromethyl)hexan-3-one

InChI

InChI=1S/C7H13NO4/c1-3-6(9)7(10,4-2)5-8(11)12/h10H,3-5H2,1-2H3

InChI-Schlüssel

FWPGLLKMYPLYAL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(CC)(C[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.